molecular formula C19H13N5O2S B12602779 N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline CAS No. 646996-01-2

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline

Cat. No.: B12602779
CAS No.: 646996-01-2
M. Wt: 375.4 g/mol
InChI Key: WPSQHCBQHAKVHJ-UHFFFAOYSA-N
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Description

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments. The compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline typically involves the diazotization of 5-nitro-2,1-benzothiazole-3-amine followed by azo coupling with N-phenylaniline. The reaction is usually carried out in an acidic medium, such as diluted sulfuric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with N-phenylaniline in an alkaline environment to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Scientific Research Applications

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can modulate protein aggregation, which is crucial in the context of neurodegenerative diseases. It inhibits the formation of fibrils and oligomers by binding to specific sites on the target proteins, thereby preventing their misfolding and aggregation . This action is dose-dependent and has been demonstrated in various in vitro and in vivo studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2,1-benzothiazol-3-amine
  • N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
  • Disperse Blue 148

Uniqueness

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline stands out due to its unique combination of stability, vibrant color, and biological activity. Unlike other similar compounds, it has shown significant potential in modulating protein aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

CAS No.

646996-01-2

Molecular Formula

C19H13N5O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C19H13N5O2S/c25-24(26)16-11-12-18-17(13-16)19(27-21-18)20-22-23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

WPSQHCBQHAKVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-]

Origin of Product

United States

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